molecular formula C16H13NO4 B4478498 2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione

2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B4478498
M. Wt: 283.28 g/mol
InChI Key: KVQDWSUKYMWGFH-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a 3,4-dimethoxyphenyl group attached to an isoindole-1,3-dione core, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,4-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the isoindole-1,3-dione core. Common catalysts used in this reaction include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the overall yield of the compound. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones and related oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular processes.

Comparison with Similar Compounds

2-(3,4-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives and related compounds:

    Similar Compounds: 3,4-Dimethoxyphenethylamine, 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, and other isoindole derivatives.

    Uniqueness: The presence of the 3,4-dimethoxyphenyl group and the isoindole-1,3-dione core imparts unique chemical properties and reactivity to the compound, distinguishing it from other similar compounds. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-20-13-8-7-10(9-14(13)21-2)17-15(18)11-5-3-4-6-12(11)16(17)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQDWSUKYMWGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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